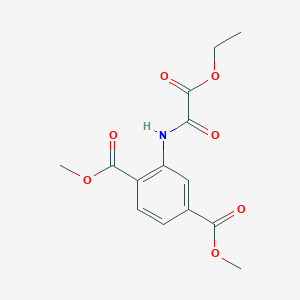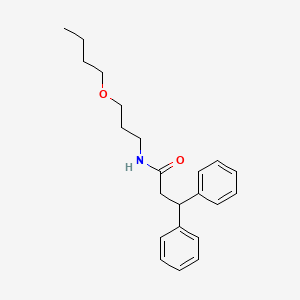
(5-METHYL-2-THIENYL)(PIPERIDINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-thienyl)(piperidino)methanone is an organic compound that features a thienyl group substituted with a methyl group at the 5-position and a piperidino group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-thienyl)(piperidino)methanone typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-2-thienyl)(piperidino)methanone undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The piperidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Methyl-2-thienyl)(piperidino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-thienyl)(piperidino)methanone involves its interaction with specific molecular targets. The piperidino group can interact with receptors or enzymes, modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methyl-2-thienyl)(morpholino)methanone
- (5-Methyl-2-thienyl)(pyrrolidino)methanone
- (5-Methyl-2-thienyl)(azepano)methanone
Uniqueness
(5-Methyl-2-thienyl)(piperidino)methanone is unique due to the presence of the piperidino group, which imparts distinct chemical and biological properties compared to its analogs. The combination of the thienyl and piperidino moieties provides a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-5-6-10(14-9)11(13)12-7-3-2-4-8-12/h5-6H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFPFOWOSXUGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-oxo-4-[4-[(4-sulfamoylphenyl)sulfamoyl]anilino]butanoic acid](/img/structure/B5207558.png)


![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![(2E)-2-(3-fluorophenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B5207571.png)

![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B5207581.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)


![dimethyl 2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
